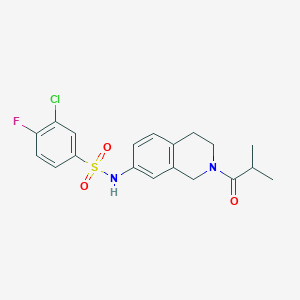
6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid, also known as DPC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPC belongs to the class of morpholine-based compounds and has a unique chemical structure that makes it an attractive candidate for numerous research studies.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid has various scientific research applications, including in the field of medicinal chemistry, drug discovery, and biological research. 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. Additionally, 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid is not yet fully understood, but it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting the activity of COX-2, 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid can reduce inflammation and pain.
Biochemical and Physiological Effects:
6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Additionally, 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, indicating its potential as an anti-tumor agent. Finally, 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid is its high yield during synthesis, making it an attractive candidate for further research. Additionally, 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid has been shown to have various scientific research applications, including in the fields of medicinal chemistry, drug discovery, and biological research. However, one of the limitations of 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid. One potential avenue of research is the development of 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid-based drugs for the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid and its potential applications in the treatment of neurological disorders. Finally, research is needed to improve the solubility of 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid in water, which could expand its potential applications in various experiments.
Conclusion:
In conclusion, 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid is a novel compound with various potential applications in scientific research. Its unique chemical structure and potential therapeutic properties make it an attractive candidate for further research. The synthesis method for 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid is relatively straightforward, and its high yield makes it an ideal candidate for further research. While there are limitations to using 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid in certain experiments, its potential applications in the fields of medicinal chemistry, drug discovery, and biological research make it a promising area of research for the future.
Métodos De Síntesis
The synthesis of 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid involves the reaction of 4-phenylmorpholine-2,6-dione with dimethyl malonate in the presence of sodium hydride and a catalytic amount of tetrabutylammonium iodide. The resulting compound is then treated with trifluoroacetic acid to obtain 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid. The synthesis method is relatively straightforward, and the yield of the compound is high, making it an attractive candidate for further research.
Propiedades
IUPAC Name |
6,6-dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2)10-16(8-12(21-15)13(17)18)14(19)20-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQZOQYMBZJRME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


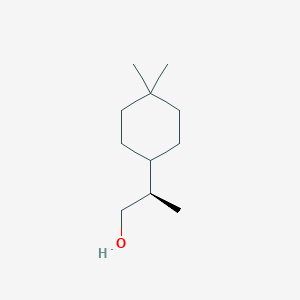
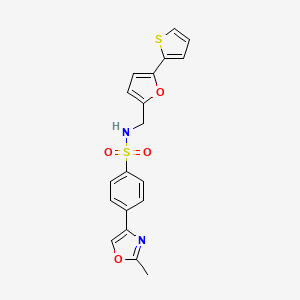
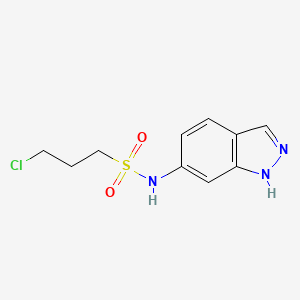
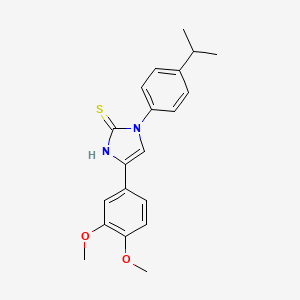
![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2371583.png)




![4-hydroxy-7,8,9,10,11,12-hexahydrocycloocta[b]pyrido[2',3':4,5]thieno[3,2-e]pyridin-2(1H)-one](/img/structure/B2371588.png)

![N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2371593.png)
